5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole
Description
5-(2-Fluorophenyl)-3-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 3 and a 2-fluorophenyl moiety at position 3. The 1,2,4-triazole scaffold is known for its aromaticity, tautomeric equilibrium (1H- and 4H- forms), and versatility in medicinal and agrochemical applications .
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCZOIYDBZYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole
General Approaches
The preparation of 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole involves constructing the 1,2,4-triazole ring with specific substituents at the 3- and 5-positions. Commonly, the 3-methyl group is introduced via methylation or cyclization with methyl-containing precursors, while the 5-position is functionalized with the 2-fluorophenyl group through arylation or coupling reactions.
Two main synthetic routes are prevalent:
Cyclization of hydrazide or thiosemicarbazide precursors with substituted isothiocyanates or amides , leading to the triazole ring formation with the desired substituents.
Functionalization of pre-formed triazole rings via lithiation and subsequent electrophilic substitution or cross-coupling to introduce the 2-fluorophenyl group.
Detailed Preparation Methods
Multi-step Lithiation and Carboxylation Route (Patent CN113651762A)
A patented method outlines a multi-step synthesis starting from 1,2,4-triazole derivatives:
Methylation : 1,2,4-triazole is reacted with potassium hydroxide and ethanol, followed by slow addition of chloromethane under reflux to obtain 1-methyl-1H-1,2,4-triazole.
Lithiation and Halogenation/Silylation : The methylated triazole is dissolved in tetrahydrofuran (THF) with TMEDA, cooled, and treated with n-butyllithium, then reacted with dibromomethane to yield 5-bromo-1-methyl-1H-1,2,4-triazole. Alternatively, LDA and trimethylchlorosilane can be used to obtain 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole.
Carboxylation : The 5-substituted triazole is lithiated again and treated with carbon dioxide to form 5-substituted triazole-3-carboxylic acid.
Esterification : The carboxylic acid is converted to the methyl ester using methanol and thionyl chloride.
Debromination or Desilylation : Hydrogenation with Pd/C or reaction with zinc powder or tetrabutylammonium fluoride removes the bromine or silyl group, yielding the target methylated triazole-3-methyl formate.
Table 1: Summary of multi-step lithiation and functionalization method
Cyclization via Hydrazide and Isothiocyanate Derivatives
Another approach involves the condensation of acid hydrazides with substituted phenyl isothiocyanates to form thiosemicarbazides, which upon cyclization yield 1,2,4-triazole derivatives:
For example, benzohydrazide and acetohydrazide react with phenylisothiocyanate derivatives under reflux or microwave irradiation to form acid thiosemicarbazides in high yields (85-96%).
Subsequent microwave-assisted cyclization in aqueous sodium hydroxide rapidly forms the triazole ring.
This method is efficient for preparing 3,5-disubstituted 1,2,4-triazoles and can be adapted to introduce fluorophenyl groups at the 5-position.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acid hydrazide + 2-fluorophenyl isothiocyanate, reflux or MWI | Acid thiosemicarbazide | 85-96 | High yield, short reaction |
| 2 | Aqueous NaOH, MWI or reflux | 5-(2-fluorophenyl)-3-methyl-1,2,4-triazole | High | Rapid cyclization |
Table 2: Cyclization method via thiosemicarbazides
Continuous Flow Synthesis of Substituted 1,2,4-Triazoles
Recent advances include the development of continuous flow processes for synthesizing substituted 1,2,4-triazoles, which offer improved safety, selectivity, and scalability:
A metal-free, two-step continuous flow method was developed for 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which can be adapted for related triazole derivatives.
The process involves condensation of simple amides with dimethylacetamide dimethylacetal to form reactive intermediates, followed by cyclization under flow conditions.
This method avoids chromatography, improves yield, and controls hazardous intermediates safely.
| Entry | Substrate Variation | Yield (%) | Remarks |
|---|---|---|---|
| 1 | 5-(2-fluorophenyl) derivative | 52-73 | Adaptable to various substituents |
| 2 | Other substituted triazoles | 63-72 | High selectivity and efficiency |
Table 3: Substrate scope and yields in continuous flow synthesis
Comparative Analysis of Preparation Methods
Research Findings and Notes
The lithiation and halogenation approach allows versatile functionalization at the 5-position, enabling introduction of the 2-fluorophenyl group via subsequent cross-coupling reactions, although the patent focuses on methylated derivatives.
Microwave-assisted cyclization of hydrazide and isothiocyanate derivatives offers a rapid and efficient route to 5-substituted 1,2,4-triazoles, including fluorophenyl substitution, with excellent yields and reduced reaction times.
Continuous flow synthesis represents a modern, sustainable approach with improved process safety and waste reduction, suitable for industrial applications.
The choice of method depends on the desired scale, available starting materials, and required purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base or catalyst
Major Products:
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Antifungal Activity
The compound exhibits potent antifungal properties, particularly against species such as Candida albicans and Aspergillus niger. The mechanism of action typically involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.
Table 1: Antifungal Activity of 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(2-fluorophenyl)-3-methyl | Candida albicans | 0.5 μg/mL |
| 5-(2-fluorophenyl)-3-methyl | Aspergillus niger | 0.25 μg/mL |
| Clotrimazole | Candida albicans | 0.125 μg/mL |
Research indicates that derivatives of 1,2,4-triazoles can exhibit antifungal activity significantly greater than that of traditional antifungal agents like fluconazole .
Antibacterial Activity
In addition to its antifungal properties, this compound has shown antibacterial efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies reveal that modifications in the phenyl ring can enhance antibacterial potency.
Table 2: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(2-fluorophenyl)-3-methyl | MRSA | 0.25 μg/mL |
| Clinafloxacin-triazole hybrid | Escherichia coli | 0.125 μg/mL |
| Ciprofloxacin-triazole hybrid | Pseudomonas aeruginosa | 0.046 μg/mL |
These findings suggest that the compound could serve as a scaffold for developing new antibacterial agents .
Fungicides
The unique properties of 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole make it a candidate for use in agricultural fungicides. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal diseases.
Case Study: Efficacy Against Crop Pathogens
A study demonstrated that formulations containing this triazole derivative significantly reduced the incidence of fungal infections in crops like wheat and maize, outperforming conventional fungicides .
Synthesis of Advanced Materials
The compound serves as a building block in the synthesis of novel materials with applications in coatings and polymers due to its unique chemical properties.
Table 3: Properties of Materials Synthesized with Triazole Derivatives
| Material Type | Application | Key Properties |
|---|---|---|
| Polymers | Coatings | Enhanced durability and chemical resistance |
| Nanocomposites | Electronics | Improved electrical conductivity |
Recent advancements have shown that incorporating triazole derivatives into polymer matrices enhances their mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The compound’s properties are influenced by its substituents:
Table 1: Comparative Physicochemical Properties
*Predicted based on fluorine’s electron-withdrawing effects.
Antifungal and Antimicrobial Potential
- Fluconazole Analogs : Compounds with fluorophenyl groups (e.g., ) show enhanced antifungal activity due to fluorine’s electronegativity and improved pharmacokinetics. The target compound’s methyl group may further optimize bioavailability .
- Trypanocidal Activity: Nitro-substituted triazoles (e.g., PTAL 05-02 in ) exhibit IC₅₀ values <10 µM, but the absence of nitro groups in the target compound suggests divergent mechanisms .
Plant Growth Regulation
Key Findings and Implications
Substituent Position Matters : The 2-fluorophenyl group may reduce steric hindrance compared to 4-fluorophenyl analogs, favoring specific receptor interactions .
Enhanced Lipophilicity : The methyl group improves bioavailability over polar derivatives, making the compound a candidate for CNS-targeting drugs .
Stability Advantage : Higher thermal stability than nitro-triazoles () suggests suitability for long-term storage .
Biological Activity
5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is recognized for its broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory effects. The presence of the triazole ring enhances the solubility and bioavailability of these compounds, making them suitable candidates for drug development. Recent studies have highlighted the potential of triazole derivatives in addressing drug resistance in various pathogens and cancers .
Antifungal Activity
Research indicates that 1,2,4-triazole derivatives exhibit potent antifungal properties. The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cell membranes. For instance, compounds with a similar structure to 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole have demonstrated significant antifungal efficacy against species such as Candida albicans and Aspergillus spp. .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(2-fluorophenyl)-3-methyl | Candida albicans | 0.5 μg/mL |
| 1-(2-fluorophenyl)-3-methyl | Aspergillus niger | 0.25 μg/mL |
| Clotrimazole | Candida albicans | 0.125 μg/mL |
Antibacterial Activity
The antibacterial properties of triazoles have been well documented. Compounds similar to 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole have shown effectiveness against both gram-positive and gram-negative bacteria. Notably, studies have reported that certain derivatives exhibit lower MIC values compared to traditional antibiotics like penicillin and vancomycin .
Table 2: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(2-fluorophenyl)-3-methyl | Staphylococcus aureus | 0.125 μg/mL |
| Ciprofloxacin | Escherichia coli | 0.5 μg/mL |
| Methicillin | Staphylococcus aureus | 0.25 μg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively. Compounds with structural similarities to 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole have shown promising results in inhibiting cell proliferation in various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves apoptosis induction and cell cycle arrest .
Table 3: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 5-(2-fluorophenyl)-3-methyl | MCF7 | 10 |
| TZ55.7 | HT-29 | 8 |
| TZ53.7 | HCT116 | 12 |
Structure-Activity Relationship (SAR)
The biological activity of triazoles is significantly influenced by their chemical structure. Substituents on the phenyl ring and modifications to the triazole core can enhance or diminish activity. For instance:
- Fluorine Substitution : The presence of fluorine atoms has been shown to increase lipophilicity and improve binding affinity to biological targets.
- Methyl Groups : The addition of methyl groups can enhance solubility and stability while affecting the electronic properties necessary for interaction with enzymes or receptors .
Case Studies
Several case studies have illustrated the effectiveness of triazoles in clinical settings:
- Antifungal Treatment : A study involving a derivative similar to 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole demonstrated successful treatment outcomes in patients with resistant fungal infections.
- Cancer Therapy : Clinical trials assessing the efficacy of triazole-based compounds in combination therapies for breast cancer showed improved patient outcomes compared to standard treatments alone.
Q & A
Q. What are the optimal synthetic routes for 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole, and how can purity be maximized?
The synthesis typically involves cyclocondensation of precursors such as thiosemicarbazides or hydrazine derivatives with fluorinated aromatic aldehydes. For example, refluxing precursors in ethanol/water mixtures with catalysts like ammonium chloride can yield the triazole core . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for amine-to-carbonyl ratios) improves yield and purity. Elemental analysis and HPLC (>98% purity) are critical for validation .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3200 cm⁻¹ for the triazole ring, C–F vibrations at 1100–1250 cm⁻¹) .
- 1H/13C NMR : Confirms substitution patterns; the 2-fluorophenyl group shows distinct splitting due to ortho-fluorine coupling (e.g., aromatic protons at δ 7.2–7.8 ppm with ~8 Hz) .
- X-ray crystallography : Resolves tautomerism (1H vs. 4H forms) and hydrogen-bonding networks. For example, intramolecular O–H···N interactions in analogous triazoles stabilize specific conformations . SHELXL (via WinGX) is widely used for refinement .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Initial screens focus on enzyme inhibition (e.g., tyrosinase, cyclooxygenase-2) or receptor binding. Protocols include:
- In vitro enzyme assays : Measure IC₅₀ values using spectrophotometric methods (e.g., mushroom tyrosinase inhibition via L-DOPA oxidation monitoring at 475 nm) .
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition via prostaglandin E₂ ELISA) . Dose-response curves (0.1–100 µM) and positive controls (e.g., celecoxib for COX-2) are essential.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
- Substitution patterns : Systematically vary substituents (e.g., replace methyl with ethyl or electron-withdrawing groups) to assess effects on bioactivity. For instance, fluorophenyl derivatives often enhance metabolic stability and membrane permeability .
- Computational modeling : Use PASS Online to predict biological targets (e.g., kinase inhibition probability) and AutoDock for docking simulations with COX-2 (PDB ID: 5KIR) . Validate predictions with in vitro assays.
- Pharmacokinetic profiling : Assess logP (HPLC-based), plasma stability (37°C, 1–24 hours), and CYP450 inhibition to optimize bioavailability .
Q. What strategies resolve contradictions in crystallographic or spectroscopic data?
- Multi-method validation : Cross-check X-ray data (e.g., SHELXL refinement) with DFT-optimized geometries (Gaussian 16) to resolve tautomeric ambiguities .
- Error analysis : Apply Bevington and Robinson’s methods (e.g., weighted least-squares for diffraction data) to quantify uncertainties in bond lengths/angles .
- High-resolution MS : Use HR-ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) when NMR signals overlap due to fluorine coupling .
Q. How can researchers address low yields in scaled-up synthesis or regioselectivity challenges?
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 6 hours) and improves regioselectivity via controlled heating .
- Catalyst screening : Test Pd/C or Cu(I) catalysts for Suzuki couplings to install fluorophenyl groups with >90% regioselectivity .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity) using response surface methodology (JMP software) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
